

Synthesis of 2-Hydroxyethyl Benzoate from Benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyethyl benzoate

Cat. No.: B041798

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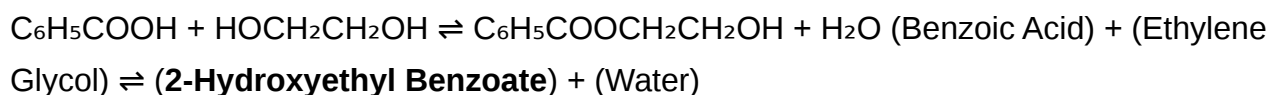
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Hydroxyethyl benzoate** from benzoic acid, focusing on the core chemical processes, experimental protocols, and characterization data. The primary method described is the Fischer-Speier esterification, a widely utilized and effective approach for the preparation of esters.

Overview of the Synthesis Route

The synthesis of **2-Hydroxyethyl benzoate** from benzoic acid is achieved through the acid-catalyzed esterification reaction with ethylene glycol. This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.^[1] The overall reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side, such as using an excess of one reactant or removing the water formed during the reaction.^[2]

The reaction can be represented by the following chemical equation:



Physicochemical Properties of 2-Hydroxyethyl Benzoate

A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[3][4]
Molecular Weight	166.17 g/mol	[3][4][5]
Appearance	Colorless to pale yellow liquid or solid	[1][4]
Melting Point	20-22 °C or 45 °C	[1][4]
Boiling Point	213-216 °C or 254.38 °C at 760 mmHg	[1][4]
Solubility	Soluble in organic solvents such as ethanol, benzene, and methanol.	[1]

Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or purities.

Detailed Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis of **2-Hydroxyethyl benzoate** based on established Fischer esterification procedures.

3.1. Materials and Reagents

Reagent	Molar Mass (g/mol)	Purity
Benzoic Acid	122.12	>99%
Ethylene Glycol	62.07	>99%
Sulfuric Acid (conc.)	98.08	95-98%
Toluene	92.14	Anhydrous
Sodium Bicarbonate	84.01	>99%
Anhydrous Sodium Sulfate	142.04	>99%
Diethyl Ether	74.12	Anhydrous

3.2. Reaction Setup and Procedure

- **Reactant Charging:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (e.g., 0.1 mol, 12.21 g) and a molar excess of ethylene glycol (e.g., 0.5 mol, 31.04 g, 27.9 mL). The large excess of ethylene glycol helps to shift the equilibrium towards the product.
- **Solvent and Catalyst Addition:** Add a suitable solvent, such as toluene (e.g., 100 mL), to facilitate azeotropic removal of water. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by techniques such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several hours depending on the scale and specific conditions.
- **Work-up and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO₂ evolution may cause pressure build-up.

- **Extraction and Drying:** Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal and Purification:** Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude **2-Hydroxyethyl benzoate** can be purified by vacuum distillation to obtain the final product.

Characterization Data

The structure and purity of the synthesized **2-Hydroxyethyl benzoate** can be confirmed by various spectroscopic methods. The expected data is summarized below.

4.1. Spectroscopic Data

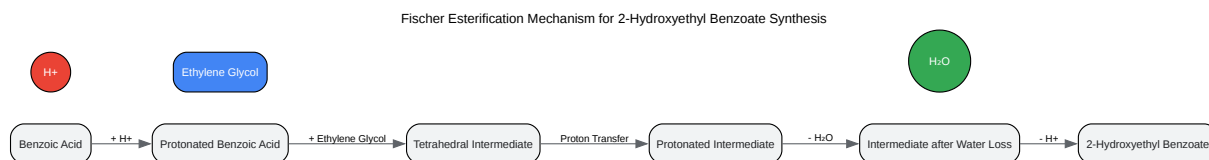
Technique	Expected Peaks and Assignments
^1H NMR	- Aromatic protons (C_6H_5): multiplet in the range of δ 7.4-8.1 ppm. - Methylene protons adjacent to the ester oxygen ($-\text{COOCH}_2-$): triplet around δ 4.4 ppm. - Methylene protons adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$): triplet around δ 3.9 ppm. - Hydroxyl proton ($-\text{OH}$): a broad singlet, chemical shift can vary.
^{13}C NMR	- Carbonyl carbon ($\text{C}=\text{O}$): signal around δ 167 ppm. - Aromatic carbons (C_6H_5): signals in the range of δ 128-133 ppm. - Methylene carbon adjacent to the ester oxygen ($-\text{COOCH}_2-$): signal around δ 67 ppm. - Methylene carbon adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$): signal around δ 61 ppm.
IR (Infrared) Spectroscopy	- Strong $\text{C}=\text{O}$ stretching vibration of the ester group around 1720 cm^{-1} . - $\text{C}-\text{O}$ stretching vibrations in the range of $1275\text{-}1110\text{ cm}^{-1}$. - Broad $\text{O}-\text{H}$ stretching vibration from the hydroxyl group around 3400 cm^{-1} . - $\text{C}-\text{H}$ stretching of the aromatic ring around $3000\text{-}3100\text{ cm}^{-1}$.
Mass Spectrometry (MS)	- Molecular ion peak (M^+) at $m/z = 166$.

Note: The exact chemical shifts and peak shapes can be influenced by the solvent used for analysis and the concentration of the sample.

Reaction Mechanism and Workflow

5.1. Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.



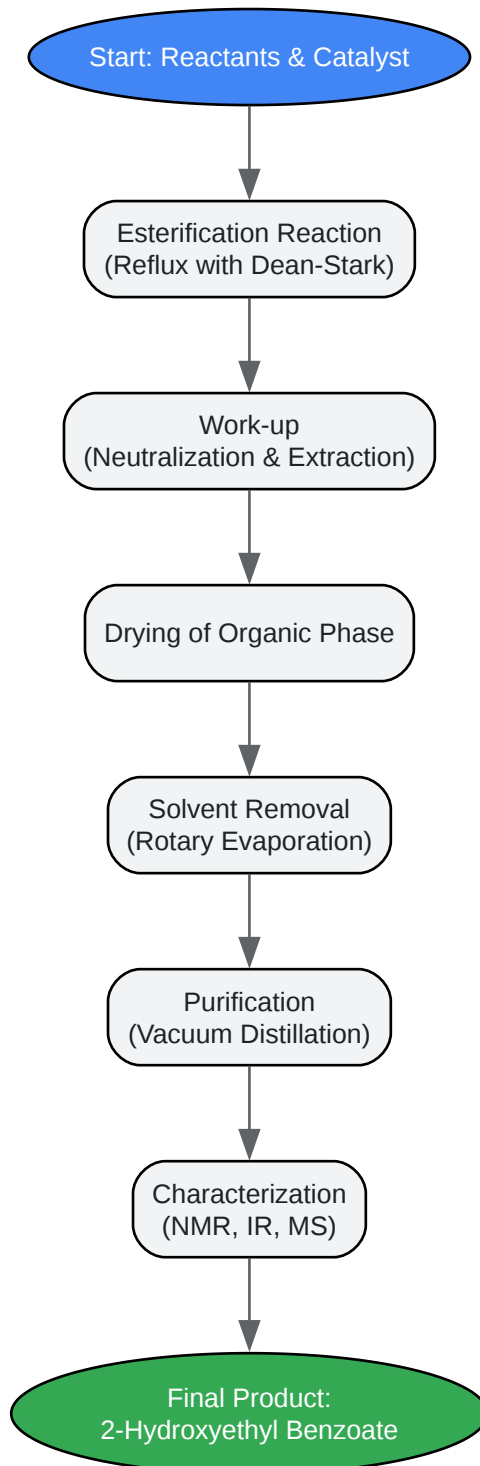
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Caption: Fischer Esterification Mechanism.

5.2. Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of **2-Hydroxyethyl benzoate**.

Experimental Workflow for 2-Hydroxyethyl Benzoate Synthesis

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Caption: Synthesis and Purification Workflow.

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